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Compound of Interest

Compound Name: 3-Fluorophenoxyacetonitrile

Cat. No.: B152428 Get Quote

This guide provides a comprehensive overview of 2-(3-fluorophenoxy)acetonitrile, including its

chemical structure, IUPAC name, physicochemical properties, a detailed experimental protocol

for its synthesis, and a proposed workflow for the evaluation of its biological activity. This

document is intended for researchers, scientists, and professionals in the field of drug

development and medicinal chemistry.

Chemical Structure and IUPAC Name
The chemical structure of the molecule of interest is characterized by a 3-fluorophenoxy group

attached to an acetonitrile moiety.

Chemical Structure:

IUPAC Name: 2-(3-fluorophenoxy)acetonitrile

Synonyms: 3-Fluorophenoxyacetonitrile
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Physicochemical Properties
Quantitative data for 2-(3-fluorophenoxy)acetonitrile is not extensively available in public

literature. The following table summarizes key computed and experimental properties for this

compound and structurally related analogs to provide an estimated profile.

Property Value Source/Notes

Molecular Formula C₈H₆FNO -

Molecular Weight 151.14 g/mol -

Appearance
Predicted: Colorless to pale

yellow liquid or solid
Based on similar compounds

Boiling Point Not available

For the related 2-(3-chloro-4-

fluorophenyl)acetonitrile: 130-

134 °C at 7 Torr[1]

Density Not available

For the related 2-(3-chloro-4-

fluorophenyl)acetonitrile: 1.286

g/cm³ (Predicted)[1]

Solubility

Expected to be soluble in

common organic solvents like

DMSO, DMF, and chlorinated

solvents.

General chemical knowledge

SMILES FC1=CC=CC(OCC#N)=C1 -

InChI Key Predicted from structure -

Experimental Protocols
A plausible and widely used method for the synthesis of 2-(3-fluorophenoxy)acetonitrile is the

Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an

alkoxide. In this case, 3-fluorophenol is deprotonated to form the corresponding phenoxide,

which then reacts with an α-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[2]

[3]
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Representative Synthesis Protocol: Williamson Ether Synthesis

This protocol is a general representation and may require optimization for specific laboratory

conditions.

Materials:

3-Fluorophenol

Chloroacetonitrile (or Bromoacetonitrile)

Potassium Carbonate (K₂CO₃), anhydrous

Acetone (or Dimethylformamide, DMF), anhydrous

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Deionized water

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3-fluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and

anhydrous acetone (or DMF) to create a stirrable suspension.

Addition of Alkylating Agent: While stirring, add chloroacetonitrile (1.1 eq.) to the mixture.

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of

70-110°C may be more appropriate) and maintain for 4-16 hours.[4] The reaction progress

should be monitored by Thin Layer Chromatography (TLC).

Work-up:

Once the reaction is complete, allow the mixture to cool to room temperature.

Filter off the solid potassium carbonate and wash the solid with a small amount of acetone

or ethyl acetate.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

remove the solvent.

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with deionized water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 2-(3-

fluorophenoxy)acetonitrile.

Potential Biological Activity and Screening
Workflow
While the specific biological activity of 2-(3-fluorophenoxy)acetonitrile is not well-documented,

related structures containing the phenoxyacetamide or amino-acetonitrile scaffold have shown
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a range of biological activities, including antitubercular and anthelmintic properties.[5][6]

Therefore, it is a candidate for screening in various biological assays.

A logical workflow for the synthesis and subsequent biological evaluation of a novel compound

like 2-(3-fluorophenoxy)acetonitrile is depicted below. This workflow starts with the chemical

synthesis and culminates in an initial assessment of cytotoxicity, a crucial first step in drug

discovery.
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Caption: Workflow for Synthesis, Characterization, and Biological Screening.
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Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

Human cancer cell line (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

2-(3-Fluorophenoxy)acetonitrile stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the 2-(3-fluorophenoxy)acetonitrile stock

solution in culture medium. Remove the old medium from the cells and add 100 µL of the

diluted compound solutions to the wells. Include wells with untreated cells (vehicle control)

and wells with medium only (background control).

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4

hours.[8] During this time, metabolically active cells will reduce the yellow MTT to purple

formazan crystals.[9]
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Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals. Mix gently by pipetting or shaking.[8]

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to subtract

background absorbance.[9]

Data Analysis: Calculate the percentage of cell viability for each concentration compared to

the untreated control. Plot the viability against the compound concentration to determine the

IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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